Selaginellin

Phosphodiesterase-4 (PDE4) Inhibition Anti-inflammatory Molecular Networking

Selaginellin is not a generic commodity. The selaginellin family encompasses >110 structurally distinct polyphenolic pigments, each with divergent biological activity profiles. For example, selaginpulvilins M-T inhibit PDE4 (IC₅₀ 2.8–33.8 μM), while other analogues are inactive. Compound 17 exhibits anti-TNBC activity (IC₅₀ 3.2 μM vs. MDA-MB-231), whereas other co-isolated analogues are inert. Procuring this specific compound with verified identity ensures target engagement validation and meaningful SAR. For large-scale extraction, S. pulvinata yields 2- to 9-fold more selaginellin than S. tamariscina, making authenticated biomass sourcing a critical cost-control measure.

Molecular Formula C34H24O5
Molecular Weight 512.5 g/mol
Cat. No. B3030669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelaginellin
Molecular FormulaC34H24O5
Molecular Weight512.5 g/mol
Structural Identifiers
SMILESC1=CC(=O)C=CC1=C(C2=CC=C(C=C2)O)C3=C(C=CC(=C3C#CC4=CC=C(C=C4)O)CO)C5=CC=C(C=C5)O
InChIInChI=1S/C34H24O5/c35-21-26-10-20-31(23-4-13-28(37)14-5-23)34(32(26)19-3-22-1-11-27(36)12-2-22)33(24-6-15-29(38)16-7-24)25-8-17-30(39)18-9-25/h1-2,4-18,20,35-38H,21H2
InChIKeySJSFYXIEVFIZJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Selaginellin for Research and Development: A Guide to Sourcing and Differentiating This Unique Polyphenolic Pigment


Selaginellin is the archetype of a family of unique polyphenolic pigments, known as selaginellins, which are biosynthesized exclusively by the ancient genus *Selaginella* (Lycopodiophyta). First characterized in 2007, this compound class is defined by a structural core of biphenyl acetylenic phenol derivatives [1]. Over 110 distinct selaginellins, including both natural and synthetic analogues, have been documented, establishing a rich landscape of chemical diversity [2]. This structural variation underpins a wide spectrum of reported biological activities, making the specific identity and purity of the selaginellin compound critical for reproducible research and targeted industrial applications.

Why 'Just Any Selaginellin' Is Insufficient: The Criticality of Specific Analogue Selection for Reproducible Research


Substituting one 'selaginellin' for another without rigorous structural verification is a primary source of experimental failure and irreproducible data. The selaginellin family comprises over 110 structurally distinct polyphenolic compounds [1]. This structural diversity translates into significant and quantifiable differences in biological activity. For instance, while some selaginellin derivatives (e.g., selaginpulvilins M-T) exhibit potent phosphodiesterase-4 (PDE4) inhibition with IC50 values ranging from 2.8 to 33.8 μM, others show no activity in this assay [2]. Similarly, a specific dimeric selaginellin (compound 17) demonstrates potent anti-breast cancer activity (IC50 = 3.2 μM against MDA-MB-231 cells), whereas other analogues from the same plant extract were inactive, highlighting that activity is not a class-wide property but is exquisitely dependent on the precise molecular structure [3]. Consequently, sourcing decisions based solely on the 'selaginellin' class name without specifying the exact analogue and confirming its identity can lead to selection of an inactive or less potent compound, jeopardizing project timelines and outcomes.

Quantitative Differentiation of Selaginellin Analogues: A Comparative Evidence Guide for Informed Procurement


PDE4 Inhibitory Activity: Quantified Potency Differentiation Among Selaginellin Analogues

In a targeted isolation study using molecular networking, a series of selaginellin derivatives (selaginpulvilins M-T) exhibited PDE4 inhibitory activity. The potency varied considerably across the different analogues, with IC50 values spanning an order of magnitude from 2.8 to 33.8 μM [1]. This intra-class variation demonstrates that not all selaginellins are equipotent PDE4 inhibitors, and that specific analogues (e.g., those with an IC50 < 10 μM) are the preferred starting points for further development.

Phosphodiesterase-4 (PDE4) Inhibition Anti-inflammatory Molecular Networking

Anti-Breast Cancer Activity: Dimeric Selaginellin 17 Outperforms Clinical Reference 5-Fluorouracil

In an evaluation against breast cancer cells, the dimeric selaginellin compound 17 demonstrated significant anti-proliferative activity against the triple-negative MDA-MB-231 cell line. Its potency was directly compared to the clinical chemotherapeutic agent 5-fluorouracil (5-FU). Compound 17 exhibited an IC50 of 3.2 ± 0.1 μM, which is four times more potent than 5-FU, which had an IC50 of 14.8 ± 0.2 μM [1]. This indicates a clear potency advantage for this specific selaginellin analogue in this cellular model.

Anti-breast cancer MDA-MB-231 Apoptosis

α-Glucosidase Inhibition: Identification of Selaginpulvilin W (6) as the Most Potent Analogue

A biological evaluation of selaginellin derivatives isolated from *Selaginella pulvinata* identified several compounds with α-glucosidase inhibitory activity. Among the active analogues, selaginpulvilin W (compound 6) exhibited the most potent inhibition with an IC50 of 2.04 μM. This was approximately 1.8-fold more potent than compound 2 (IC50 = 3.71 μM) and nearly twice as potent as compound 8 (IC50 = 4.00 μM) [1].

α-Glucosidase Inhibition Diabetes Selaginpulvilin

Antifungal Activity: Selaginellin Derivatives Exhibit Strain-Dependent Potency Spectrum

Nine selaginellin derivatives isolated from *Selaginella pulvinata*, including four enantiomers, were evaluated for antifungal activity against a panel of four pathogenic fungi. All compounds exhibited activity with MIC80 values ranging from 4 to 32 μg/mL across the different strains. The most potent activity (MIC80 = 4 μg/mL) was observed for specific compounds against particular fungal cell lines, demonstrating that both the compound's structure and the fungal species are critical determinants of efficacy [1].

Antifungal Candida albicans MIC80

Source-Dependent Content Variation: Quantitative Differences in Selaginellin Abundance Between Plant Species

A validated HPLC-DAD method for simultaneous quantification of selaginellins and biflavones revealed significant variation in selaginellin content between two major source species. The concentration of selaginellin in *S. pulvinata* ranged from 0.123 to 0.593 mg/g, which is approximately 2 to 9 times higher than the concentration found in *S. tamariscina* (0.067 to 0.133 mg/g) [1]. This quantitative difference has direct implications for extraction yield and cost.

Quality Control HPLC-DAD Sourcing

Chemical Derivatization for Enhanced Structural and Functional Diversity

The natural selaginellin scaffold serves as a versatile starting point for synthetic modification. The first total synthesis of a selaginellin derivative, selaginpulvilin X, was recently achieved using cross-coupling reactions and organolithium addition [1]. More broadly, the literature reports over 52 synthetic analogues of selaginellin, indicating that the core structure is amenable to diversification to explore structure-activity relationships and potentially improve upon natural properties [2]. This is a key differentiator from many other natural product classes with limited synthetic tractability.

Chemical Synthesis Derivatization Structure-Activity Relationship

Optimal Application Scenarios for Selaginellin Compounds: Translating Differentiated Evidence into Practice


Anti-Inflammatory Drug Discovery: Targeting PDE4 with High-Potency Selaginellin Analogues

Research programs focused on discovering novel PDE4 inhibitors for inflammatory diseases (e.g., COPD, psoriasis) should prioritize selaginellin analogues such as selaginpulvilin M, which have demonstrated IC50 values in the low micromolar range (e.g., 2.8 μM). This potency is up to 12-fold higher than other selaginellin derivatives from the same series, providing a more promising starting point for lead optimization [4]. Sourcing a high-purity sample of a potent analogue is essential to validate target engagement and establish a meaningful structure-activity relationship. [4]

Oncology Tool Compound: Investigating Apoptosis in Triple-Negative Breast Cancer Models

For oncology researchers studying triple-negative breast cancer (TNBC), the dimeric selaginellin compound 17 represents a uniquely valuable tool compound. Its potency against MDA-MB-231 cells (IC50 = 3.2 μM) is four times that of the clinical comparator 5-FU, and it induces G2/M arrest and ROS-dependent apoptosis [4]. Procuring this specific compound, rather than a generic selaginellin extract or a different analogue, is critical for studying this specific mechanism of action and for providing a robust positive control in cell-based assays. [4]

Natural Product Sourcing and Extract Standardization: Maximizing Yield and Cost-Efficiency

For industrial partners or research groups involved in the large-scale extraction or production of selaginellin, the choice of source material is a critical procurement decision. Evidence from HPLC quantification shows that *Selaginella pulvinata* contains a 2- to 9-fold higher concentration of selaginellin compared to *S. tamariscina* (0.123-0.593 mg/g vs. 0.067-0.133 mg/g) [4]. Sourcing biomass from authenticated *S. pulvinata* is therefore a quantifiably superior and more economical strategy for maximizing yield and minimizing downstream purification costs. [4]

Chemical Biology and Medicinal Chemistry: Leveraging a Synthetically Tractable Scaffold

Groups engaged in medicinal chemistry or chemical biology will find the selaginellin scaffold advantageous due to its proven synthetic tractability. Unlike many complex natural products, the core structure can be accessed via total synthesis, and over 50 synthetic analogues have been generated to probe structure-activity relationships [REFS-1, REFS-2]. Procuring a well-characterized selaginellin derivative or its synthetic precursor enables the exploration of novel chemical space, the creation of molecular probes (e.g., with photoaffinity or fluorescent tags), and the optimization of pharmacological properties through rational design. [REFS-1, REFS-2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Selaginellin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.